![molecular formula C21H28ClN3OS B5667798 1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)
1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives have garnered attention for their broad spectrum of biological activities. Their synthesis, structure, and properties are critical in the development of new therapeutic agents. The compound shares structural similarities with known piperazine derivatives, which are often explored for potential pharmacological activities.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions, starting from simple precursors to achieve the desired complex structure. For instance, Wujec and Typek (2023) described a three-step protocol to obtain a novel compound with good yield, highlighting the importance of careful selection of starting materials and reaction conditions for successful synthesis of piperazine derivatives (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. Zhang et al. (2007) synthesized a piperazinedione derivative and characterized its structure through IR, 1H NMR, and single-crystal X-ray diffraction, demonstrating the importance of these analytical methods in confirming the molecular architecture of such compounds (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine compounds can undergo various chemical reactions, influenced by their functional groups. For instance, the introduction of different substituents can significantly alter their chemical behavior and biological activity. Research by Kumar et al. (2017) on the synthesis and activity evaluation of novel piperazine derivatives highlights the versatility of these molecules in chemical synthesis and the potential to tailor their properties for specific applications (Kumar et al., 2017).
properties
IUPAC Name |
1-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3OS/c1-26-20-7-3-2-6-19(20)25-13-11-24(12-14-25)17-5-4-10-23(15-17)16-18-8-9-21(22)27-18/h2-3,6-9,17H,4-5,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSCVXZOTFEVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.